molecular formula C14H15ClN2O2 B2540223 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide CAS No. 2411294-48-7

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide

Cat. No. B2540223
CAS RN: 2411294-48-7
M. Wt: 278.74
InChI Key: ZKAOGUONXHHXEO-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide is a synthetic compound that is widely used in scientific research. This compound is also known as ML314, and it is a potent inhibitor of the enzyme TAK1 (Transforming growth factor-activated kinase 1). TAK1 is a key regulator of various cellular processes, including inflammation, cell growth, and cell death.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves the inhibition of TAK1. TAK1 is a key regulator of various cellular processes, including the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell growth. By inhibiting TAK1, 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide inhibits the activation of these transcription factors, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways involved in inflammation and cell growth. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its potency and specificity for TAK1 inhibition. This compound has been shown to be a potent inhibitor of TAK1, with an IC50 value of 12 nM. Additionally, this compound has been shown to be specific for TAK1 inhibition, with no significant inhibition of other kinases at concentrations up to 10 μM.
The limitations of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its solubility and stability. This compound has limited solubility in aqueous solutions, and it is unstable in acidic conditions. Additionally, this compound has been shown to have poor pharmacokinetic properties, including low bioavailability and rapid clearance.

Future Directions

There are several future directions for the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of TAK1. Another direction is the investigation of the therapeutic potential of TAK1 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects in the treatment of cancer.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves several steps. The first step is the synthesis of 7-methoxyisoquinoline, which is then reacted with 2-chloroethylamine hydrochloride to produce 2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide. The final product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been widely used in scientific research to study the role of TAK1 in various cellular processes. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(17-13(18)8-15)14-12-7-11(19-2)4-3-10(12)5-6-16-14/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOGUONXHHXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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